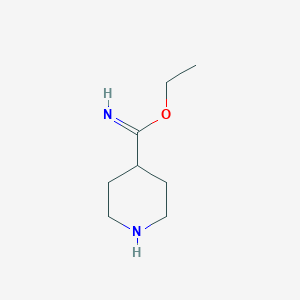

Ethyl piperidine-4-carboximidate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl piperidine-4-carboximidate is an organic compound belonging to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl piperidine-4-carboximidate can be synthesized through several methods. One common method involves the reaction of piperidine with ethyl chloroformate under basic conditions. The reaction typically proceeds as follows:

- Piperidine is dissolved in a suitable solvent, such as dichloromethane.

- Ethyl chloroformate is added dropwise to the solution while maintaining the temperature at around 0°C.

- The reaction mixture is stirred for several hours, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl piperidine-4-carboximidate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Corresponding amines.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Ethyl piperidine-4-carboximidate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.

Medicine: It serves as a precursor for the development of pharmaceutical agents, including potential drugs for treating neurological disorders.

Industry: this compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl piperidine-4-carboximidate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes and receptors. For example, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Ethyl piperidine-4-carboximidate can be compared with other piperidine derivatives, such as:

Ethyl piperidine-4-carboxylate: Similar in structure but differs in functional groups.

Piperidine-4-carboxamide: Contains an amide group instead of an imidate group.

N-Methylpiperidine: A methyl-substituted piperidine derivative.

The uniqueness of this compound lies in its specific functional group, which imparts distinct reactivity and applications compared to other piperidine derivatives.

Biological Activity

Ethyl piperidine-4-carboximidate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies, including case studies and data tables to illustrate its effects.

Chemical Structure and Synthesis

This compound is derived from piperidine, a six-membered saturated nitrogen-containing heterocycle. The carboximidate functional group is known for its reactivity and potential biological applications. The synthesis typically involves the reaction of piperidine derivatives with ethyl chloroformate or similar reagents under controlled conditions.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of this compound and related compounds. For instance, derivatives have shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria. A study highlighted that certain synthesized derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 4 to 16 mg/mL against resistant strains of Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| This compound | S. aureus (resistant) | 4 |

| This compound | E. coli | 8 |

| Derivative A | Pseudomonas aeruginosa | 16 |

Cytotoxic Effects

Research has also focused on the cytotoxic effects of this compound in cancer cell lines. In vitro studies demonstrated that certain derivatives could induce apoptosis in human cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). The mechanisms involved include the activation of caspases and modulation of Bcl-2 family proteins, leading to increased cell death .

Table 2: Cytotoxic Activity in Cancer Cell Lines

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | MDA-MB-231 | 12 |

| Derivative B | A549 | 15 |

| Derivative C | H157 | 10 |

Case Study 1: Anticancer Potential

A prominent study evaluated the anticancer potential of this compound derivatives in a xenograft model. The results indicated a significant reduction in tumor growth compared to control groups, suggesting that these compounds may serve as effective therapeutic agents against specific types of cancer .

Case Study 2: Antiviral Activity

Another investigation assessed the antiviral activity of this compound against HIV strains. The results showed that certain derivatives inhibited viral replication effectively, with IC50 values comparable to existing antiviral drugs .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Many derivatives act as inhibitors of key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Apoptosis Induction : The activation of apoptotic pathways through caspase activation is a critical mechanism for its cytotoxic effects.

- Antimicrobial Action : The ability to disrupt bacterial membranes or inhibit essential metabolic pathways contributes to its antimicrobial properties.

Properties

Molecular Formula |

C8H16N2O |

|---|---|

Molecular Weight |

156.23 g/mol |

IUPAC Name |

ethyl piperidine-4-carboximidate |

InChI |

InChI=1S/C8H16N2O/c1-2-11-8(9)7-3-5-10-6-4-7/h7,9-10H,2-6H2,1H3 |

InChI Key |

YEXMZQHJQUWNPJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=N)C1CCNCC1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.